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molecular formula C9H11ClO B1330497 2-(4-Chlorophenyl)-1-propanol CAS No. 59667-21-9

2-(4-Chlorophenyl)-1-propanol

Cat. No. B1330497
M. Wt: 170.63 g/mol
InChI Key: URHWBOQMDQIEDG-UHFFFAOYSA-N
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Patent
US05502054

Procedure details

To a solution of 19.8 g (0.092 mole) of pyridinium chlorochromate in 80 mL of methylene chloride is added a solution of 7.8 g (0.046 mole) of 2-(4-chlorophenyl)propanol in 20 mL of methylene chloride. After one hour this mixture is diluted with 100 mL of diethyl ether, and the remaining solution is decanted from the insoluble material. Additional diethyl ether is added to the solids, and, after being mixed thoroughly, the solution is decanted from the solids and combined with the original solution. The combination is washed sequentially with 10 mL of a 10% aqueous solution of sodium hydroxide, 10 mL of 10% hydrochloric acid, and finally with 10 mL of water. After being dried over an hydrous magnesium sulfate, this solution is evaporated under reduced pressure, leaving a residue. This residue is passed through a column of silica gel, eluting with ethyl acetate/hexane (5:95). Product-containing fractions are combined, and the solvent is evaporated from the combined fractions under reduced pressure, leaving 2-(4-chlorophenyl)propionaldehyde as the residue.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]([CH3:22])[CH2:20][OH:21])=[CH:15][CH:14]=1>C(Cl)Cl.C(OCC)C>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]([CH3:22])[CH:20]=[O:21])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
7.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CO)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the remaining solution is decanted from the insoluble material
ADDITION
Type
ADDITION
Details
Additional diethyl ether is added to the solids
ADDITION
Type
ADDITION
Details
after being mixed thoroughly
CUSTOM
Type
CUSTOM
Details
the solution is decanted from the solids
WASH
Type
WASH
Details
The combination is washed sequentially with 10 mL of a 10% aqueous solution of sodium hydroxide, 10 mL of 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over an hydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
this solution is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (5:95)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated from the combined fractions under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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